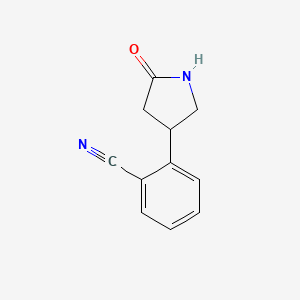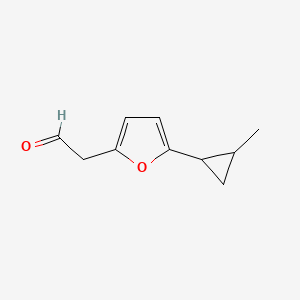
4-(3-Bromopropyl)-1-phenyl-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopropyl)-1-phenyl-1h-pyrazole: is an organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing three nitrogen and two carbon atoms. This compound is characterized by the presence of a bromopropyl group attached to the pyrazole ring, along with a phenyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromopropyl)-1-phenyl-1h-pyrazole typically involves the reaction of 1-phenyl-1h-pyrazole with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process may include recrystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromopropyl group in 4-(3-Bromopropyl)-1-phenyl-1h-pyrazole can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) under reflux conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products:
Substitution Reactions: Formation of substituted pyrazoles with various functional groups.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of propyl-substituted pyrazoles.
Scientific Research Applications
Chemistry: 4-(3-Bromopropyl)-1-phenyl-1h-pyrazole is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals. It serves as a precursor for the synthesis of pyrazole derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It is also employed in the development of bioactive molecules for therapeutic applications.
Medicine: this compound and its derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. Research is ongoing to explore their efficacy and mechanism of action in various disease models.
Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)-1-phenyl-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The phenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
4-(3-Chloropropyl)-1-phenyl-1h-pyrazole: Similar structure with a chloropropyl group instead of a bromopropyl group. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
4-(3-Iodopropyl)-1-phenyl-1h-pyrazole: Contains an iodopropyl group, which can undergo different substitution reactions compared to the bromopropyl group.
4-(3-Methylpropyl)-1-phenyl-1h-pyrazole: Contains a methylpropyl group, which lacks the halogen atom and may have different chemical properties and reactivity.
Uniqueness: 4-(3-Bromopropyl)-1-phenyl-1h-pyrazole is unique due to the presence of the bromopropyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. The combination of the pyrazole ring and the phenyl group also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13BrN2 |
|---|---|
Molecular Weight |
265.15 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-phenylpyrazole |
InChI |
InChI=1S/C12H13BrN2/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10H,4-5,8H2 |
InChI Key |
OVRZFQLMUMHYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


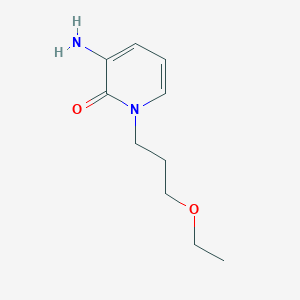

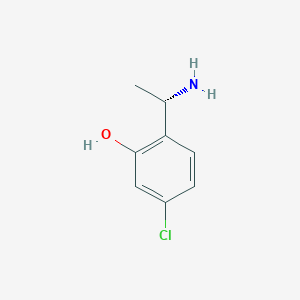
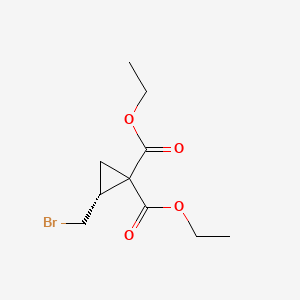

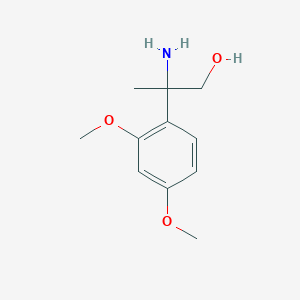

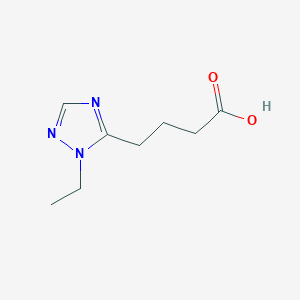
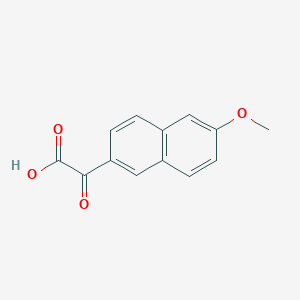

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
